![molecular formula C11H15F2O3P B2987335 Diethyl 3,4-difluorobenzylphosphonate CAS No. 451455-95-1](/img/structure/B2987335.png)
Diethyl 3,4-difluorobenzylphosphonate
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Description
Synthesis Analysis
The synthesis of diethyl benzylphosphonate derivatives, which include Diethyl 3,4-difluorobenzylphosphonate, has been studied . The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product .Molecular Structure Analysis
The molecular structure of Diethyl 3,4-difluorobenzylphosphonate is represented by the InChI key VYGFPQWSAJPWSN-UHFFFAOYSA-N. The SMILES representation of the molecule is CCOP(=O)(CC1=CC(=C(C=C1)F)F)OCC.Physical And Chemical Properties Analysis
The solubility of Diethyl 3,4-difluorobenzylphosphonate is not available. The XLogP3 value, which is a measure of the compound’s lipophilicity, is 1.9.Safety And Hazards
The safety data sheet for a similar compound, Diethyl benzylphosphonate, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation .
Future Directions
Diethyl benzylphosphonate derivatives, including Diethyl 3,4-difluorobenzylphosphonate, have been tested as potential antimicrobial drugs . Preliminary cellular studies suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin, and cloxacillin . These compounds are highly specific for pathogenic E. coli strains based on the model strains used and may be engaged in the future as new substitutes for commonly used antibiotics .
properties
IUPAC Name |
4-(diethoxyphosphorylmethyl)-1,2-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2O3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)11(13)7-9/h5-7H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGFPQWSAJPWSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=C(C=C1)F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3,4-difluorobenzylphosphonate |
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